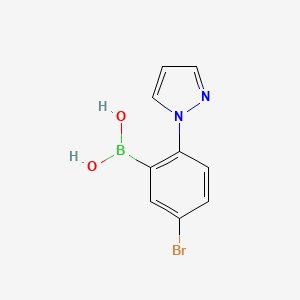
(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H8BBrN2O2 and a molecular weight of 266.89 g/mol . This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the bromination of 2-(1H-pyrazol-1-yl)phenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The pyrazole ring and bromine atom provide additional sites for interaction with other molecules, enhancing the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
(5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol): This compound has a similar structure but with a phenol group instead of a boronic acid group.
(4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide): This compound contains a pyrazole ring and a bromine atom but has different substituents.
Uniqueness: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrazole ring, which provides distinct reactivity and versatility in organic synthesis. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C9H8BBrN2O2 |
|---|---|
Molecular Weight |
266.89 g/mol |
IUPAC Name |
(5-bromo-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6,14-15H |
InChI Key |
QSUSYUAUFQNRBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)N2C=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


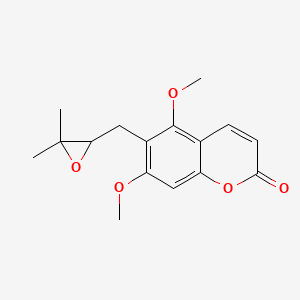
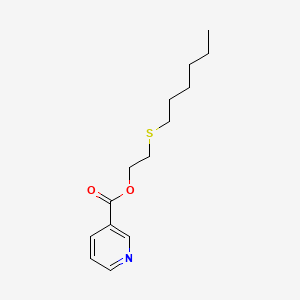

![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)
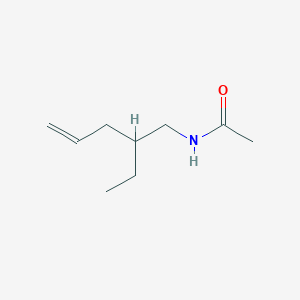


![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)

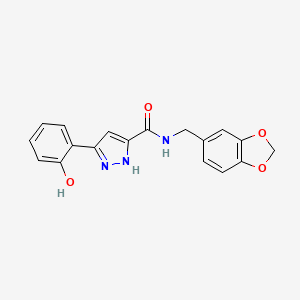
![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)
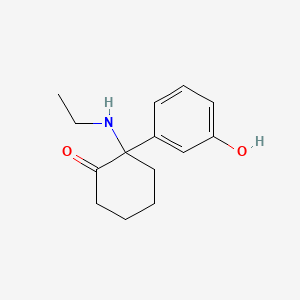
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
